

An In-depth Technical Guide to 2-Bromomethyl-4-methyl-1,3-dioxane

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Compound of Interest

Compound Name: 2-Bromomethyl-4-methyl-1,3-dioxane

Cat. No.: B8565699

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **2-Bromomethyl-4-methyl-1,3-dioxane**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

2-Bromomethyl-4-methyl-1,3-dioxane is a halogenated cyclic acetal. Its structure consists of a six-membered 1,3-dioxane ring substituted with a bromomethyl group at the 2-position and a methyl group at the 4-position. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, acting as an electrophile for nucleophilic substitution reactions. The methyl group at the 4-position introduces a chiral center, leading to the possibility of stereoisomers.

Molecular Formula: $C_6H_{11}BrO_2$

Molecular Weight: 195.05 g/mol

General Chemical Properties: The properties of **2-Bromomethyl-4-methyl-1,3-dioxane** can be inferred from related compounds such as 2-(bromomethyl)-1,3-dioxane. It is expected to be a liquid at room temperature with moderate solubility in polar organic solvents. The dioxane ring is relatively stable, particularly under neutral and basic conditions, while the carbon-bromine bond is susceptible to nucleophilic attack.

Property	Predicted Value
Boiling Point	Data not available; expected to be slightly higher than 2-(bromomethyl)-1,3-dioxane
Density	Data not available
Solubility	Soluble in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran

Synthesis

A plausible and common method for the synthesis of **2-Bromomethyl-4-methyl-1,3-dioxane** is the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol.

Reaction Scheme:



Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of similar 1,3-dioxane derivatives.

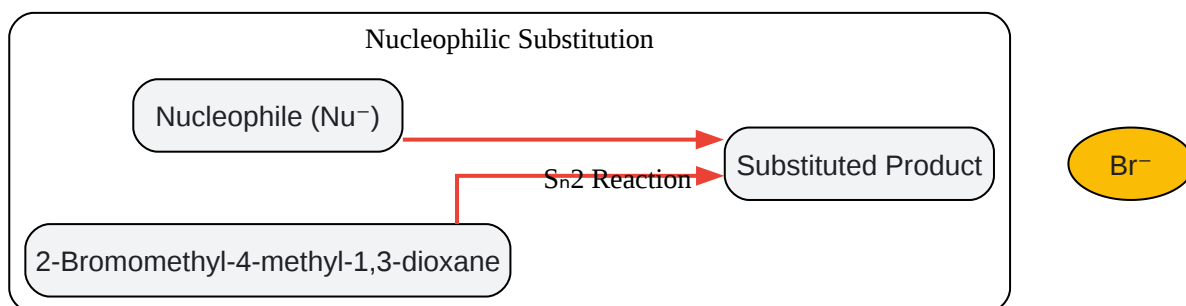
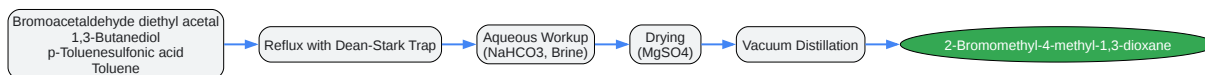
Materials:

- Bromoacetaldehyde diethyl acetal (precursor to bromoacetaldehyde)
- 1,3-Butanediol
- Anhydrous p-toluenesulfonic acid (catalyst)
- Toluene
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromoacetaldehyde diethyl acetal (1.0 eq), 1,3-butanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
- Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been azeotropically removed.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **2-Bromomethyl-4-methyl-1,3-dioxane**.



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